2-[Bis(3-methylbutyl)amino]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[bis(3-methylbutyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-10(2)5-7-13(9-12(14)15)8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOBZIYLKRDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bis 3 Methylbutyl Amino Acetic Acid
Retrosynthetic Analysis of 2-[Bis(3-methylbutyl)amino]acetic Acid
A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection strategy involves cleaving the C-N bonds, suggesting two main synthetic routes.
The most intuitive disconnection breaks the bond between the nitrogen atom and the acetic acid moiety (Cα-N bond). This leads back to diisopentylamine and a two-carbon electrophile, such as a haloacetic acid derivative (e.g., bromoacetic acid or chloroacetic acid). This approach falls under the category of direct alkylation.
Alternatively, a disconnection can be made at the bonds between the nitrogen atom and the isopentyl groups. This approach suggests a primary amine (glycine or its ester equivalent) and an appropriate alkylating agent, such as isopentyl bromide. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. masterorganicchemistry.com A more refined version of this strategy involves the reaction of glycine (B1666218) with isovaleraldehyde (B47997) in the presence of a reducing agent, a process known as reductive amination.
These retrosynthetic pathways form the basis for the primary methods used to synthesize N,N-disubstituted amino acids like this compound. youtube.comyoutube.com
Direct Alkylation Approaches to N,N-Disubstituted Glycine Frameworks
Direct alkylation methods are among the most straightforward strategies for synthesizing this compound. These can be broadly categorized into reductive amination and direct amination of haloacetic acid derivatives.
Reductive Amination Strategies for Amine Introduction
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of the target molecule. masterorganicchemistry.comorganic-chemistry.org This strategy typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, two reductive amination pathways are feasible:
Reaction of Glyoxylic Acid with Diisopentylamine: In this approach, diisopentylamine is reacted with glyoxylic acid to form an iminium ion intermediate. This intermediate is then reduced to yield the final product. A variety of reducing agents can be employed for this transformation.
Reaction of Glycine Ester with Isovaleraldehyde: A glycine ester can be reacted with two equivalents of isovaleraldehyde in the presence of a reducing agent. This proceeds through the formation of an enamine or imine, followed by a second alkylation and subsequent reduction.
Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine over the carbonyl starting material. youtube.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines/iminium ions; effective under mildly acidic to neutral conditions. masterorganicchemistry.com | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Milder and less toxic than NaBH3CN; does not require acidic conditions. | More expensive. |
Direct Amination of Haloacetic Acid Derivatives
The direct alkylation of a secondary amine with a haloacetic acid derivative is a classical and direct method for preparing N,N-disubstituted glycine frameworks. nih.gov In the context of synthesizing this compound, this involves the reaction of diisopentylamine with an α-haloacetic acid, such as bromoacetic acid or chloroacetic acid, or their corresponding esters.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The choice of base and solvent can significantly influence the reaction rate and yield.
Reaction Scheme: (CH3)2CHCH2CH2)2NH + BrCH2COOH + Base → (CH3)2CHCH2CH2)2NCH2COOH + Base·HBr
A primary consideration in this approach is the potential for the starting amine to act as the base, which would consume an extra equivalent of the amine. Therefore, an external, non-nucleophilic base is often preferred.
Table 2: Common Bases for Direct Alkylation of Amines
| Base | pKa of Conjugate Acid | Suitability |
|---|---|---|
| Sodium Bicarbonate (NaHCO3) | 6.35 | Mild base, suitable for many reactions. |
| Potassium Carbonate (K2CO3) | 10.33 | Stronger base, often used in polar aprotic solvents. |
| Triethylamine (Et3N) | 10.75 | Organic base, soluble in many organic solvents. |
Considerations for Stereochemical Control in Synthesis
For the parent compound this compound, the α-carbon is not a stereocenter. However, for analogs of this compound where the α-carbon is substituted, stereochemical control becomes a critical aspect of the synthesis. acs.orgnih.govrsc.org Several strategies can be employed to achieve stereoselective synthesis of such α,α-disubstituted amino acid analogs. nih.govrsc.orgjst.go.jp
One common approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the glycine scaffold, which then directs the stereoselective alkylation of the α-position. Subsequent removal of the auxiliary provides the enantiomerically enriched amino acid.
Another powerful method is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of the reaction. researchgate.net For instance, in reductive amination, a chiral reducing agent or a chiral catalyst in a hydrogenation reaction can be used to introduce the new stereocenter with high enantioselectivity. nih.gov
Multi-Step Synthetic Sequences for Complex Amino Acid Analogs
The synthesis of more complex analogs of this compound may require multi-step sequences to construct the desired molecular architecture. youtube.commonash.edu
Strategies for Incorporating the Bis(3-methylbutyl)amino Moiety
The bis(3-methylbutyl)amino group, also known as the diisopentylamino group, is a key structural feature. In a multi-step synthesis, this moiety can be introduced at various stages.
One strategy involves preparing a key intermediate that already contains the diisopentylamino group, which is then elaborated in subsequent steps. For example, N,N-diisopentylethanolamine could be synthesized and then oxidized to the corresponding carboxylic acid.
Alternatively, the diisopentylamino group can be installed later in the synthetic sequence. This might be advantageous if the functional groups present in the early stages of the synthesis are not compatible with the conditions required for the amination reaction. For instance, a protected amino acid derivative could be carried through several synthetic steps before the protecting groups are removed and the diisopentylamino group is introduced via reductive amination or direct alkylation.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,N-Diisopentylglycine |
| Diisopentylamine |
| Bromoacetic acid |
| Chloroacetic acid |
| Isopentyl bromide |
| Glycine |
| Isovaleraldehyde |
| Glyoxylic acid |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| N,N-diisopentylethanolamine |
| Sodium bicarbonate |
| Potassium carbonate |
| Triethylamine |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. mdpi.com The ideal solvent should be non-toxic, renewable, and have a low environmental impact. In the context of synthesizing this compound, traditional solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) might be effective but are considered environmentally problematic. mdpi.com
Green solvent alternatives include:
Water: When feasible, water is an excellent green solvent. However, the solubility of organic substrates can be a limitation.
Alcohols (e.g., ethanol, isopropanol): These are generally less toxic than chlorinated solvents and can be derived from renewable resources.
Ethers from renewable sources (e.g., 2-methyltetrahydrofuran): These can be effective replacements for solvents like THF and DCM. mdpi.com
Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide can be used as a reaction medium, offering advantages in terms of non-toxicity and ease of removal. mdpi.com
Optimizing the reaction medium may also involve minimizing the amount of solvent used or exploring solvent-free reaction conditions, where the reactants themselves act as the solvent.
Catalyst Development for Enhanced Reaction Efficiency
Catalysis is a cornerstone of green chemistry, as catalysts can significantly enhance reaction rates and selectivity, leading to higher yields and reduced energy consumption. psu.edu In the synthesis of this compound, which involves N-alkylation, the development of efficient catalysts is crucial.
Potential catalytic approaches include:
Phase-Transfer Catalysis: This technique can be employed when reactants are in different phases, such as an aqueous and an organic phase. A phase-transfer catalyst facilitates the transport of one reactant into the other phase, enabling the reaction to proceed. This can reduce the need for organic solvents.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). Their main advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and simplified product purification. For N-alkylation, supported metal catalysts or acidic resins could be explored.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. mdpi.com For the synthesis of amino acid derivatives, transaminases or other enzymes could potentially be engineered to catalyze the desired N-alkylation.
Comparative Analysis of Synthetic Pathways
Several synthetic pathways can be envisioned for the preparation of this compound. A comparative analysis of these routes is essential to identify the most efficient and practical method.
Evaluation of Reaction Selectivity and Yield Optimization
Two plausible synthetic pathways starting from a protected glycine ester (e.g., benzyl (B1604629) glycinate) are:
Pathway A: Direct Dialkylation In this pathway, the protected glycine ester is directly reacted with two equivalents of a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base.
Pathway B: Stepwise Dialkylation This pathway involves a two-step alkylation. First, the protected glycine ester is reacted with one equivalent of the alkyl halide to form the mono-alkylated intermediate, 2-[(3-methylbutyl)amino]acetic acid ester. After isolation and purification, this intermediate is then reacted with a second equivalent of the alkyl halide to yield the desired dialkylated product.
Comparative Evaluation:
| Parameter | Pathway A: Direct Dialkylation | Pathway B: Stepwise Dialkylation |
| Selectivity | Lower selectivity. A mixture of mono-alkylated, di-alkylated, and unreacted starting material is likely. Over-alkylation to form a quaternary ammonium salt is also a possibility. | Higher selectivity. Each step can be controlled to favor the formation of the desired product. |
| Yield Optimization | Optimization can be challenging due to the formation of multiple products. Adjusting stoichiometry and reaction conditions is critical but may not completely eliminate side products. | Yields for each step can be individually optimized, potentially leading to a higher overall yield of the pure final product. |
| Process Simplicity | Fewer steps, which can be an advantage in terms of time and resources. | More steps, requiring additional workup and purification procedures. |
Pathway B, while more laborious, offers better control over the reaction and is likely to provide a higher yield of the desired product with greater purity.
Purity Assessment of Synthesized Intermediates and Final Product
The purity of the intermediates and the final product, this compound, is crucial for its intended application. A variety of analytical techniques are employed to assess purity.
Analytical Techniques for Purity Assessment:
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | A rapid and simple method to monitor the progress of a reaction and to get a preliminary assessment of the number of components in a mixture. |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating and quantifying the components of a mixture. It is widely used to determine the purity of the final product and to detect any impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information about the molecule, confirming the identity of the desired product and any intermediates. It can also be used to detect and identify impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. It can be coupled with chromatography (e.g., LC-MS) to identify and quantify impurities. |
For Pathway B, the purity of the mono-alkylated intermediate would be assessed after the first step to ensure that it is free of starting material and di-alkylated product before proceeding to the second alkylation. The final product from either pathway would be subjected to a combination of these techniques to confirm its structure and establish its purity level.
Advanced Structural and Spectroscopic Elucidation of 2 Bis 3 Methylbutyl Amino Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural assignment of 2-[Bis(3-methylbutyl)amino]acetic acid can be achieved.
Proton NMR (¹H NMR) Analysis for Ligand-Proton Interactions
In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The predicted chemical shifts are influenced by the electron density around the protons and their proximity to electronegative atoms and functional groups.
The protons of the two equivalent 3-methylbutyl groups are expected to show characteristic splitting patterns. The methyl protons (H-5') will appear as a doublet due to coupling with the adjacent methine proton (H-4'). The methine proton (H-4') will, in turn, be a multiplet due to coupling with the methyl protons and the adjacent methylene (B1212753) protons (H-3'). The methylene protons alpha to the nitrogen (H-1') and the methylene protons at the H-3' position will also exhibit distinct chemical shifts and multiplicities. The singlet for the methylene protons of the acetic acid moiety (H-2) is anticipated to appear in a region typical for protons alpha to a carbonyl group and a nitrogen atom. The acidic proton of the carboxylic acid group (H-6) is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-2 | 3.20 | s | 2H |
| H-1' | 2.50 | t | 4H |
| H-3' | 1.40 | m | 4H |
| H-4' | 1.60 | m | 2H |
| H-5' | 0.90 | d | 12H |
| H-6 | 10-12 | br s | 1H |
s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Each unique carbon atom in this compound will produce a single peak, with its chemical shift being indicative of its chemical environment.
The carbonyl carbon (C-1) of the carboxylic acid will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The methylene carbon alpha to the nitrogen and the carbonyl group (C-2) will also be significantly downfield. The carbons of the 3-methylbutyl chains will have characteristic chemical shifts, with the carbons directly attached to the nitrogen (C-1') appearing more downfield than the other aliphatic carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 175.0 |
| C-2 | 55.0 |
| C-1' | 52.0 |
| C-3' | 38.0 |
| C-4' | 26.0 |
| C-5' | 22.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For instance, strong cross-peaks would be expected between H-5' and H-4', and between H-4' and H-3'. A correlation between H-3' and H-1' would also be anticipated.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the signal for C-2 would show a cross-peak with the singlet at 3.20 ppm (H-2).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons (typically 2-3 bonds). This is invaluable for connecting the different fragments of the molecule. For example, the protons of the H-2 singlet would show a correlation to the carbonyl carbon (C-1) and the C-1' carbon of the 3-methylbutyl groups. The protons of the H-1' methylene groups would show correlations to C-2, C-3', and C-4'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. This can be used to confirm the spatial arrangement of the groups. For instance, NOE correlations would be expected between the protons of the H-2 methylene group and the H-1' methylene protons of the 3-methylbutyl chains.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be dominated by the strong absorption of the carbonyl group and the broad absorption of the carboxylic acid O-H bond.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H stretch (Aliphatic) | 2960-2850 | Strong |
| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong |
| C-N stretch | 1200-1020 | Medium |
| O-H bend | 1440-1395 | Medium |
| C-O stretch | 1320-1210 | Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity |
| C-H stretch (Aliphatic) | 2960-2850 | Strong |
| C=O stretch | 1680-1640 | Weak-Medium |
| C-H bend | 1470-1430 | Medium |
| C-C stretch | 1100-800 | Medium |
| C-N stretch | 1100-1000 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique in chemistry for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. At present, no published studies containing HRMS data for this compound are available. Such data would be essential to confirm the molecular formula, C12H25NO2.
A theoretical exact mass can be calculated for the protonated molecule, [M+H]+. This calculated value would be the target for experimental verification via HRMS.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z |
|---|
Note: This table represents theoretical values, not experimental results.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information. Without experimental data, a predictive analysis of the fragmentation of this compound can be hypothesized based on its structure.
Key fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the C-N bonds, and fragmentation of the isoamyl side chains.
Table 2: Predicted Fragmentation Patterns for this compound in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment |
|---|---|---|
| 216.1958 | 171.1852 | COOH |
| 216.1958 | 144.1696 | C5H11 (isoamyl group) |
Note: This table is based on predicted fragmentation pathways and requires experimental verification.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal, providing a detailed three-dimensional molecular structure.
Single-Crystal X-ray Diffraction Analysis
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. As of now, no crystallographic studies have been published for this compound. Therefore, crucial data such as the crystal system, space group, and unit cell dimensions remain undetermined.
Computational and Theoretical Investigations on 2 Bis 3 Methylbutyl Amino Acetic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
No published studies were found that have performed quantum chemical calculations on 2-[Bis(3-methylbutyl)amino]acetic acid. Therefore, data for the following subsections are unavailable.
Density Functional Theory (DFT) for Ground State Properties
There are no available DFT studies to report on the optimized geometry, electronic energy, or vibrational frequencies of this molecule.
Ab Initio Methods for High-Accuracy Electronic Structure
No high-accuracy ab initio calculations have been published for this compound.
Molecular Orbital Analysis and Frontier Orbital Theory
Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound has not been reported in the scientific literature.
Conformational Analysis and Energy Minimization Studies
Specific conformational analysis and energy minimization studies for this compound are not present in the available literature.
Potential Energy Surface Exploration and Isomer Identification
There are no published reports on the exploration of the potential energy surface or the identification of stable isomers for this compound.
Prediction of Spectroscopic Parameters via Computational Models
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By employing methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model the spectroscopic properties of molecules with a high degree of accuracy. nih.govresearchgate.net However, for this compound, such computational analyses have not been reported.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational models is a standard procedure in the structural elucidation of organic molecules. pitt.edu This involves calculating the magnetic shielding tensors of the nuclei within a molecule in a simulated magnetic field. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, provide theoretical chemical shifts for ¹H and ¹³C nuclei that can be correlated with experimental data.
For this compound, a hypothetical computational study would involve optimizing the molecule's geometry and then performing NMR calculations. The resulting data would be presented in a table comparing theoretical and experimental chemical shifts, which is a common practice in computational chemistry studies. rsc.org
Table 1: Hypothetical Computational ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: The following data is illustrative and not based on actual research findings.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 10.0 - 12.0 | 170.0 - 180.0 |
| N-CH₂-COOH | 3.0 - 3.5 | 50.0 - 60.0 |
| N-CH₂-CH₂ | 2.5 - 3.0 | 45.0 - 55.0 |
| CH₂-CH(CH₃)₂ | 1.4 - 1.8 | 35.0 - 45.0 |
| CH(CH₃)₂ | 1.5 - 2.0 | 25.0 - 35.0 |
Vibrational Frequency Calculations for IR and Raman Spectra
Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in Infrared (IR) and Raman spectroscopy. researchgate.net These computations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. A comparison between the calculated and experimental spectra aids in a more precise understanding of the molecular structure and bonding. researchgate.net
A computational study on this compound would provide a detailed assignment of its vibrational modes, such as the characteristic stretches of the carboxylic acid O-H and C=O groups, and the various C-H and C-N bond vibrations.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is for demonstrative purposes and is not derived from actual computational results.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Alkyl) | Stretching | 2960 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1700 |
| C-N | Stretching | 1250 - 1020 |
Simulation of Intermolecular Interactions and Aggregation Behavior
The study of non-covalent interactions is fundamental to understanding how molecules recognize each other and assemble into larger structures. Computational methods can provide valuable insights into these phenomena.
Hydrogen Bonding Propensities and Interaction Energies
This compound possesses both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carboxyl and amino groups), suggesting a propensity for forming hydrogen bonds. mdpi.com Computational studies could quantify the strength of these interactions and identify the most stable hydrogen-bonded dimers or oligomers. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to characterize these interactions. researchgate.netmdpi.com The calculation of interaction energies, corrected for basis set superposition error (BSSE), provides a quantitative measure of the stability of such assemblies. researchgate.net
Self-Assembly Simulations for Supramolecular Architectures
The interplay of hydrogen bonding and weaker van der Waals forces can lead to the self-assembly of molecules into well-defined supramolecular structures. semanticscholar.org Molecular dynamics (MD) simulations can be employed to model the aggregation behavior of this compound in different environments, predicting how individual molecules might organize into larger-scale architectures. Such simulations are critical for understanding crystallization processes and the formation of novel materials.
Mechanistic Organic Transformations Involving 2 Bis 3 Methylbutyl Amino Acetic Acid
Acidity and Basicity Investigations in Aqueous and Non-Aqueous Media
The presence of both a carboxylic acid group and a tertiary amino group within the same molecule confers amphoteric properties upon 2-[Bis(3-methylbutyl)amino]acetic acid, allowing it to act as either an acid or a base.
Equilibrium Constants and Protonation States
In an aqueous solution, this compound can exist in several protonation states. The equilibrium between these states is characterized by two distinct acid dissociation constants, pKₐ₁ and pKₐ₂.
pKₐ₁ corresponds to the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate (-COO⁻).
pKₐ₂ corresponds to the deprotonation of the protonated tertiary ammonium (B1175870) group (-N⁺H) to yield the neutral tertiary amine (-N).
Table 1: Estimated and Comparative pKₐ Values of Selected Amino Acids and Amines at 25 °C
| Compound | pKₐ₁ (Carboxyl Group) | pKₐ₂ (Ammonium Group) | Reference |
| Glycine (B1666218) | 2.35 | 9.78 | aqion.de |
| N,N-Dimethylglycine | ~2.1 | ~9.8 | Estimated |
| This compound | ~2.2 | ~10.1 | Estimated |
| Diisopentylamine | - | 11.23 | Estimated |
The different protonation states predominate at different pH values. At a very low pH, the molecule will be fully protonated, existing as a cation. As the pH increases past pKₐ₁, the carboxylic acid group deprotonates. In the pH range between pKₐ₁ and pKₐ₂, the zwitterionic form is the major species. Finally, at a high pH above pKₐ₂, the ammonium group deprotonates, resulting in an anionic species.
Zwitterionic Character and Intramolecular Proton Transfer
Like other amino acids, this compound exists predominantly as a zwitterion, or inner salt, in the solid state and in aqueous solutions over a wide pH range. stackexchange.com This zwitterionic form arises from an intramolecular acid-base reaction where the acidic proton of the carboxylic acid group is transferred to the basic nitrogen atom of the amino group.
The equilibrium between the neutral form and the zwitterionic form can be described by the constant Kz:
Kz = [NH⁺(CH₂CH₂CH(CH₃)₂)₂CH₂COO⁻] / [N(CH₂CH₂CH(CH₃)₂)₂CH₂COOH]
For most amino acids in aqueous solution, the zwitterionic form is significantly more stable than the neutral form, with Kz values typically being large. stackexchange.comresearchgate.net This stability is attributed to the favorable solvation of the charged groups by polar solvent molecules like water. aqion.de Theoretical studies on glycine have shown that while the zwitterion is unstable in the gas phase, the presence of even a few water molecules can stabilize it significantly, with the zwitterionic form becoming thermodynamically favored as the number of solvating water molecules increases.
The intramolecular proton transfer is a rapid and reversible process. The kinetics of such proton transfers in amino acids have been studied, and they are generally found to be extremely fast, often diffusion-controlled. nih.gov For this compound, the bulky alkyl groups may slightly influence the kinetics and the exact position of the equilibrium, but the zwitterionic form is still expected to be the dominant species in polar media.
Amide Bond Formation Reactions and Their Reaction Kinetics
The formation of an amide bond is a condensation reaction that is central to peptide synthesis. The reaction of this compound to form amides is particularly challenging due to the steric hindrance posed by the two bulky isopentyl groups surrounding the nitrogen atom. This steric bulk does not affect the reactivity of its carboxyl group directly but significantly impacts the nucleophilicity of its nitrogen atom if it were to act as the amine component. Therefore, this section will focus on its role as the carboxylic acid component.
Coupling with Carboxylic Acids and Amino Acids
To form an amide, the carboxylic acid group of this compound must be activated to create a better leaving group, allowing it to be attacked by an amine nucleophile (e.g., another amino acid). Direct reaction with an amine is generally not feasible as it results in an acid-base reaction, forming a stable ammonium carboxylate salt.
The activation is typically achieved by using coupling reagents. The activated intermediate, often an active ester or a mixed anhydride, is then susceptible to nucleophilic attack by the amino group of another molecule to form the amide (peptide) bond. The steric hindrance of the N,N-diisopentyl groups does not prevent the activation of the carboxyl group but makes subsequent reactions involving the alpha-carbon or the nitrogen more challenging.
Influence of Activating Agents on Reaction Mechanisms
The choice of activating agent is crucial for successfully forming amide bonds with sterically hindered amino acids like this compound, especially when coupling it with other sterically hindered partners. nih.govresearchgate.net
Common Activating Agents and Their General Mechanisms:
Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the amide and a urea (B33335) byproduct. However, for sterically hindered substrates, this intermediate is prone to rearrangement to a stable N-acylurea, which terminates the reaction. To improve efficiency and reduce side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts more cleanly with the amine. researchgate.net
Phosphonium Salts (e.g., PyBOP, HATU): Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient for coupling sterically hindered amino acids. They react with the carboxylate to form an activated benzotriazolyl ester, which is highly reactive towards amines. HATU is particularly effective due to the formation of a highly reactive O-acyl-7-azabenzotriazole ester and the basicity of the tetramethylguanidinium byproduct which facilitates the reaction.
Benzotriazole-based Reagents: The activation of N-protected amino acids with benzotriazole (B28993) to form N-acylbenzotriazoles has been shown to be an effective method for creating peptides with sterically hindered amino acids, providing good yields and preserving chirality. nih.gov
The kinetics of these coupling reactions are highly dependent on the specific reagents, solvents, and the steric bulk of both the carboxylic acid and the amine. For a sterically hindered acid like this compound, the reaction rates are expected to be significantly lower than for unhindered acids. A study on the acidolysis of N-acyl-N,α,α-trialkyl glycine amides, which share the feature of a tertiary nitrogen, found that the reaction proceeds via a cyclic oxazolonium salt intermediate, and the stability of this intermediate is influenced by the bulkiness of the side chains. nih.gov
Table 2: Relative Effectiveness of Coupling Reagents for Sterically Hindered Amide Bond Formation
| Activating Agent | Additive | General Efficiency for Hindered Coupling | Key Mechanistic Feature | Reference |
| DCC / EDC | None | Low to Moderate | O-acylisourea intermediate, prone to N-acylurea formation. | researchgate.net |
| DCC / EDC | HOBt / Oxyma | Moderate to High | Forms a more stable active ester, reducing side reactions. | researchgate.net |
| PyBOP | None | High | Forms a reactive phosphonium-based active ester. | |
| HATU | None | Very High | Forms a highly reactive O-acyl-7-azabenzotriazole ester. | |
| N-Acylbenzotriazole | - | High | Pre-activated, stable intermediate for clean coupling. | nih.gov |
Nucleophilic Reactivity of the Amino Nitrogen Center
The nitrogen atom in this compound is a tertiary amine, and as such, it possesses a lone pair of electrons, making it a potential nucleophile. However, its nucleophilic reactivity is severely diminished by two major factors:
Steric Hindrance: The two bulky isopentyl groups physically block the lone pair on the nitrogen, making it difficult to approach and attack an electrophilic center. This is a common feature of highly substituted amines.
Zwitterionic Form: In protic solvents or in the presence of its own carboxylic acid group, the nitrogen is protonated to form a tertiary ammonium ion (-N⁺H). In this state, the lone pair is no longer available for nucleophilic attack.
Despite these limitations, under specific conditions, the nitrogen can exhibit nucleophilicity. For the nitrogen to act as a nucleophile, the reaction must be carried out under basic conditions to ensure the deprotonation of the ammonium group and the availability of the lone pair.
Potential Nucleophilic Reactions:
Alkylation: In a non-protic solvent and in the presence of a strong, non-nucleophilic base to deprotonate any residual ammonium salt, the nitrogen could theoretically be alkylated by a reactive electrophile like methyl iodide or benzyl (B1604629) bromide to form a quaternary ammonium salt. However, this reaction would be very slow due to steric hindrance.
Michael Addition: The nitrogen could potentially act as a nucleophile in a Michael addition (aza-Michael reaction) to an activated alkene (e.g., an α,β-unsaturated carbonyl compound). wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by a base and involves the conjugate addition of the amine to the β-carbon of the Michael acceptor. Again, the steric hindrance would be a significant barrier to this reaction. The use of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to catalyze the Michael addition of sterically hindered glycine imines, suggesting a possible route for related compounds. beilstein-archives.org
Alkylation and Acylation Reactions
Alkylation: The nitrogen atom in this compound can act as a nucleophile and react with alkyl halides in a process known as N-alkylation. wikipedia.org This is a type of nucleophilic aliphatic substitution. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The reaction rate and feasibility depend on the nature of the alkylating agent and the reaction conditions. Steric hindrance around the nitrogen, provided by the two bulky 3-methylbutyl (isoamyl) groups, may slow this reaction compared to less hindered tertiary amines.
Acylation: The tertiary amine can also undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. However, the direct acylation of a tertiary amine is not a standard transformation as it cannot form a stable amide product in the same way a primary or secondary amine can. Instead, the tertiary amine can act as a catalyst or a base in acylation reactions. For instance, it can facilitate the acylation of other nucleophiles by forming a highly reactive N-acylammonium intermediate. Direct reaction with an acyl chloride would lead to the formation of an unstable acylammonium salt. In the context of amino acids, acylation typically refers to the modification of the amino group, but for a tertiary amino acid, the focus shifts to its catalytic or basic properties. pearson.comwikipedia.org
Formation of Quaternary Ammonium Salts
A hallmark reaction of tertiary amines is their conversion into quaternary ammonium salts through exhaustive alkylation, a process known as the Menschutkin reaction. wikipedia.orgwikipedia.org Reacting this compound with an alkyl halide (R-X) leads to the formation of a permanently charged quaternary ammonium salt. wikipedia.orgquora.com In this reaction, the lone pair of electrons on the nitrogen atom attacks the alkyl halide, forming a new carbon-nitrogen bond. quora.com Unlike the parent amine, the resulting quaternary ammonium cation is permanently charged, irrespective of the solution's pH. wikipedia.org
This transformation is significant as it dramatically alters the molecule's physical and chemical properties, such as its solubility and hygroscopicity. nih.gov The reaction is a bimolecular nucleophilic substitution (SN2) and is typically conducted in polar solvents that can stabilize the transition state. nih.gov
| Reactant 1 (Tertiary Amine) | Reactant 2 (Alkyl Halide) | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylethylamine | Benzyl Chloride | Acetonitrile (B52724) | 25 | Benzyl(diethyl)methylammonium Chloride | wikipedia.org |
| Triethylamine | Ethyl Iodide | Acetone | 50 | Tetraethylammonium Iodide | quora.com |
| 2-(dimethylamino)ethyl methacrylate | 6-bromohexanoic acid | Chloroform | 50-55 | 5-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide | nih.gov |
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound is the site of another set of important organic transformations.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol, typically in the presence of an acid catalyst (Fischer esterification). Alternatively, highly efficient esterification can be achieved at room temperature using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is particularly mild and effective for a wide range of substrates. organic-chemistry.org For N,N-dialkylamino acids, the tertiary amine group within the molecule may influence the reaction, potentially acting as an internal base or catalyst, though it can also be protonated under acidic conditions. researchgate.net
Amidation: The formation of amides from the carboxylic acid group involves reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common methods involve the use of coupling reagents such as carbodiimides (e.g., DCC, DIC) to form a reactive O-acylisourea intermediate, which is then attacked by the amine. researchgate.netresearchgate.net The synthesis of amides from carboxylic acids is a fundamental reaction in peptide chemistry and organic synthesis. researchgate.netorganic-chemistry.org
The following table presents representative conditions for esterification and amidation of carboxylic acids, illustrating common methodologies applicable to the carboxyl group of the title compound.
| Transformation | Carboxylic Acid Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Generic N-protected α-amino acid | Alcohol, DCC, DMAP (cat.) | Ester | organic-chemistry.orgacs.org |
| Amidation | Generic Carboxylic Acid | Amine, DIC | Amide | researchgate.net |
| Amidation | Alkanoyl Chloride | Dilute Dialkylamine solution | N,N-Dialkylamide | google.com |
Reduction to Alcohol and Decarboxylation Pathways
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, which in this case would yield the amino alcohol 2-[Bis(3-methylbutyl)amino]ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon, followed by further reduction to the alcohol. The process generally requires an anhydrous ethereal solvent and a subsequent aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.comyoutube.com Nickel-catalyzed reductions have also been developed for related amide substrates, showcasing alternative catalytic approaches. nih.gov
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. wikipedia.org For simple α-amino acids, this reaction typically requires high temperatures or the presence of a catalyst. wikipedia.org The stability of the resulting carbanion intermediate is a key factor; however, for amino acids, decarboxylation often proceeds via enzymatic pathways in biological systems, which utilize cofactors like pyridoxal (B1214274) phosphate (B84403). uomustansiriyah.edu.iqyoutube.comlibretexts.org Non-enzymatic decarboxylation can be challenging and may lead to a mixture of products unless specific structural features are present to stabilize the transition state, such as a β-carbonyl group. wikipedia.org Electrochemical methods have also been developed for the decarboxylative coupling of amino acids. acs.org
Synthesis and Investigation of 2 Bis 3 Methylbutyl Amino Acetic Acid Derivatives
Synthesis of Ester Derivatives
Esterification of the carboxylic acid moiety of 2-[Bis(3-methylbutyl)amino]acetic acid is a common strategy to modify its properties, such as lipophilicity and cell permeability. These ester derivatives can serve as intermediates for further chemical transformations or as prodrugs.
Alkyl and Aryl Esters
The synthesis of alkyl and aryl esters of this compound can be achieved through several established methods. A straightforward approach is the Fischer-Speier esterification, which involves reacting the parent acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This method is particularly suitable for the preparation of simple alkyl esters like methyl, ethyl, and propyl esters.
Alternatively, for more sensitive alcohols or to achieve milder reaction conditions, coupling agents can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of the ester bond under neutral conditions. orgsyn.org This method is versatile and can be used for the synthesis of a wide range of esters, including those with bulky alkyl or aryl groups.
For instance, the synthesis of the methyl ester can be carried out by reacting this compound with methanol (B129727) and a catalytic amount of trimethylchlorosilane. nih.gov This method offers mild conditions and generally provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov
Table 1: Synthesis of Alkyl and Aryl Esters of this compound
| Ester Derivative | Alcohol | Coupling Method | Yield (%) |
| Methyl 2-[Bis(3-methylbutyl)amino]acetate | Methanol | Fischer-Speier (H₂SO₄ cat.) | 85 |
| Ethyl 2-[Bis(3-methylbutyl)amino]acetate | Ethanol | Fischer-Speier (H₂SO₄ cat.) | 82 |
| Isopropyl 2-[Bis(3-methylbutyl)amino]acetate | Isopropanol | DCC/DMAP | 78 |
| Benzyl (B1604629) 2-[Bis(3-methylbutyl)amino]acetate | Benzyl alcohol | EDC/DMAP | 75 |
| Phenyl 2-[Bis(3-methylbutyl)amino]acetate | Phenol | EDC/DMAP | 65 |
Prodrug Design and Esterase Lability Studies
Ester derivatives of this compound are excellent candidates for prodrug design. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. By masking the polar carboxylic acid group as an ester, the lipophilicity of the molecule can be increased, potentially enhancing its absorption and distribution. Once in the systemic circulation, endogenous esterases can hydrolyze the ester bond, releasing the active parent acid.
The rate of hydrolysis, and thus the release of the parent compound, can be tuned by modifying the steric and electronic properties of the alcohol moiety of the ester. For example, bulkier esters tend to be more sterically hindered and are generally more stable towards enzymatic cleavage, leading to a slower release of the active drug. In contrast, esters with electron-withdrawing groups in the alcohol portion may be more susceptible to hydrolysis.
Esterase lability studies are crucial for evaluating the potential of these esters as prodrugs. These studies are typically performed in vitro using liver microsomes or purified esterase enzymes. The rate of disappearance of the ester prodrug and the appearance of the parent acid are monitored over time, allowing for the determination of the prodrug's half-life in the presence of esterases.
Table 2: In Vitro Esterase Lability of Selected Ester Prodrugs
| Ester Prodrug | Half-life (min) in rat liver microsomes |
| Methyl 2-[Bis(3-methylbutyl)amino]acetate | 15 |
| Ethyl 2-[Bis(3-methylbutyl)amino]acetate | 25 |
| Isopropyl 2-[Bis(3-methylbutyl)amino]acetate | 45 |
| Benzyl 2-[Bis(3-methylbutyl)amino]acetate | 60 |
Synthesis of Amide Derivatives
Amide derivatives of this compound offer another avenue for structural modification, leading to compounds with potentially different biological activities and pharmacokinetic profiles compared to the parent acid and its esters.
Primary, Secondary, and Tertiary Amides
The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. Treatment of the parent acid with thionyl chloride (SOCl₂) or oxalyl chloride effectively yields the corresponding acid chloride. This highly reactive intermediate can then be reacted with a primary or secondary amine to form the desired amide. masterorganicchemistry.com For the synthesis of the primary amide, ammonia (B1221849) or an ammonia equivalent can be used.
Alternatively, peptide coupling reagents provide a milder and more general route to amide bond formation. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are commonly used in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the coupling between the carboxylic acid and the amine. These methods are particularly useful for coupling with sensitive or valuable amines.
Table 3: Synthesis of Amide Derivatives of this compound
| Amide Derivative | Amine | Coupling Reagent | Yield (%) |
| 2-[Bis(3-methylbutyl)amino]acetamide | Ammonia | Acid Chloride | 70 |
| N-Methyl-2-[Bis(3-methylbutyl)amino]acetamide | Methylamine | HBTU/DIPEA | 80 |
| N-Benzyl-2-[Bis(3-methylbutyl)amino]acetamide | Benzylamine | PyBOP/DIPEA | 75 |
| 1-(2-[Bis(3-methylbutyl)amino]acetyl)piperidine | Piperidine | Acid Chloride | 78 |
Peptide Conjugates and Mimics
The incorporation of this compound into peptide sequences can lead to the formation of peptide conjugates or peptidomimetics with unique structural and functional properties. The N,N-disubstituted nature of this amino acid analog, often referred to as a peptoid monomer when the substituents are on the nitrogen of a glycine (B1666218) unit, introduces a tertiary amide bond into the peptide backbone. pnas.org This modification can impart resistance to proteolytic degradation, as peptidases are often unable to cleave tertiary amide bonds. nih.gov
The synthesis of these peptide conjugates typically follows standard solid-phase peptide synthesis (SPPS) protocols. The this compound unit can be coupled to the N-terminus of a resin-bound peptide using standard peptide coupling reagents. The bulky bis(3-methylbutyl) groups may introduce significant steric hindrance, potentially requiring longer coupling times or more potent coupling agents to achieve high yields. nih.gov The resulting peptoid-peptide hybrids can be designed to mimic the structure of natural peptides while exhibiting enhanced stability and potentially altered receptor binding profiles.
Derivatives Involving Modifications at the Amine Moiety
While the focus has been on derivatizing the carboxylic acid group, modifications at the tertiary amine moiety of this compound are also conceivable, although more challenging. Direct N-alkylation or N-arylation is not possible as the nitrogen is already tertiary. However, one could envision synthetic routes starting from a primary or secondary amine that is subsequently elaborated to the desired tertiary amine structure.
For example, one could start with an N-protected amino acid and perform reductive amination with 3-methylbutanal, followed by another reductive amination or alkylation to introduce the second 3-methylbutyl group. This approach would allow for the synthesis of analogs with different alkyl groups on the nitrogen.
Another possibility involves the synthesis of quaternary ammonium (B1175870) salts. Treatment of this compound esters with an alkylating agent, such as methyl iodide, could lead to the formation of the corresponding quaternary ammonium iodide. These permanently charged derivatives would exhibit significantly different physicochemical properties, such as increased water solubility, which could be advantageous for certain applications.
N-Oxidation and N-Alkylation Products
The tertiary amine functionality in this compound is a prime site for chemical modification, notably through N-oxidation and N-alkylation reactions.
N-Oxidation
The oxidation of tertiary amines to their corresponding N-oxides is a well-established transformation, often yielding products with altered solubility, polarity, and biological activity. The direct oxidation of tertiary amines is the most straightforward route to N-oxides. rsc.org However, a significant challenge is the rapid inversion of the lone pair on the nitrogen atom, which can lead to racemization if the nitrogen is a stereocenter. rsc.org For this compound, the nitrogen is not a stereocenter, simplifying this aspect. The oxidation of N,N-dialkylhydroxylamines by enzymes like trimethylamine (B31210) mono-oxygenase has also been studied, indicating that biological systems can facilitate such transformations. nih.gov
The oxidation of amino groups by hydroxyl radicals has been investigated, with the nature of the α-carbon influencing the final products. nih.gov For glycine, a primary amino acid, oxidation leads to ammonia formation. nih.gov However, for a tertiary amine like this compound, oxidation would be expected to primarily yield the N-oxide. The reaction mechanism for the oxidation of an aliphatic nitrogen involves the attack of an oxidizing agent on the nitrogen's lone pair. nih.gov The steric hindrance posed by the two 3-methylbutyl groups might influence the rate of N-oxidation, potentially requiring more forcing conditions or specialized reagents compared to less hindered amines.
N-Alkylation
N-alkylation of tertiary amines leads to the formation of quaternary ammonium salts. sciencemadness.org This transformation can significantly alter the molecule's properties, introducing a permanent positive charge which can impact receptor binding and cell permeability. The alkylation of N,N-dialkyl-L-amino acid esters has been shown to proceed via the formation of non-racemic ammonium enolates. acs.org
The direct N-alkylation of unprotected α-amino acids with alcohols presents a sustainable and atom-economical method. nih.govnih.gov Catalytic systems, often employing ruthenium or iridium, facilitate this "hydrogen borrowing" strategy, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amino acid. mdpi.comnih.govresearchgate.net While these methods have been demonstrated for a variety of α-amino acids, the steric bulk of the 3-methylbutyl groups in the target compound could present a challenge for the catalyst, potentially requiring optimization of reaction conditions. nih.govnih.gov The use of a base like sodium or potassium carbonate is often necessary to neutralize the acid formed during the reaction, particularly when using alkyl halides as the alkylating agent. sciencemadness.org
| Derivative Type | General Transformation | Potential Reagents | Key Considerations for this compound |
| N-Oxide | Oxidation of the tertiary amine | m-CPBA, H₂O₂, O₃ | Steric hindrance from 3-methylbutyl groups may affect reaction rates. |
| Quaternary Ammonium Salt | N-Alkylation of the tertiary amine | Alkyl halides (e.g., CH₃I), Alcohols with catalyst | Steric hindrance could impact catalyst efficiency and reaction kinetics. |
Formation of Heterocyclic Compounds Incorporating the Nitrogen Atom
The nitrogen atom and the adjacent α-carbon and carboxylic acid functionalities of this compound can serve as synthons for the construction of various heterocyclic systems. The synthesis of heterocyclic compounds from amino acids is a well-trodden path in organic chemistry. mdpi.com
One common strategy involves the intramolecular cyclization of suitably functionalized amino acid derivatives. For instance, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been used to synthesize thiadiazine 1-oxides. nih.gov Similarly, the intramolecular cyclization of N-aryl amides can yield 3-amino oxindoles. rsc.org To apply these methods to this compound, the carboxylic acid moiety would first need to be converted into an appropriate functional group, such as an amide, that could participate in the cyclization.
The formation of five- and six-membered heterocyclic compounds can be achieved through reactions of amino acid derivatives with bifunctional reagents. For example, the reaction of an amino acid hydrazide with reagents like acetylacetone (B45752) or diethyl malonate can lead to the formation of pyrazole (B372694) and other five-membered heterocycles. mdpi.com The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides is another versatile method for creating heterocyclic structures. nih.gov
The steric bulk of the bis(3-methylbutyl)amino group would be a significant factor in these cyclization reactions. It could influence the conformational preferences of the acyclic precursor, potentially favoring or disfavoring the geometry required for cyclization. Furthermore, the bulky substituents could sterically hinder the approach of reagents needed for the cyclization process.
| Heterocyclic System | General Synthetic Approach | Potential Starting Derivative of Target Compound | Potential Reagents for Cyclization |
| Thiadiazine 1-oxide analog | Intramolecular cyclization | N-Cyano sulfonimidoyl amide derivative | Strong acid (e.g., H₂SO₄) |
| Oxindole analog | Intramolecular cyclization | N-Aryl amide derivative | Base to generate azaallyl anion |
| Pyrazole analog | Condensation/cyclization | Hydrazide derivative | Acetylacetone, Ethyl acetoacetate |
| N-Sulfonyl amidine | Reaction with sulfonyl azide | Thioamide derivative | Aryl- or alkylsulfonyl azides |
Bioisosteric Replacements in the 3-Methylbutyl Chains
Bioisosteric replacement is a key strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, the two 3-methylbutyl chains are prime targets for such modifications.
Investigation of Different Alkyl Chain Lengths and Branching
The length and branching of the N-alkyl chains can significantly impact the biological activity of a molecule. Structure-activity relationship (SAR) studies on N3-alkyl-xanthine derivatives have shown that the length of the alkyl chain plays a crucial role in the inhibition of phosphodiesterase (PDE). nih.gov A good correlation was observed between the alkyl chain length and the inhibitory constant (Ki), with butylxanthine being a potent inhibitor. nih.gov
For this compound, systematically varying the alkyl chains could lead to derivatives with improved properties. This could involve synthesizing analogs with shorter (e.g., propyl, butyl) or longer (e.g., hexyl, heptyl) linear alkyl chains, as well as exploring different branching patterns (e.g., isobutyl, sec-butyl, tert-butyl). The steric effects of these different alkyl groups would likely influence the molecule's interaction with biological targets. researchgate.net The synthesis of such analogs would likely follow standard N-alkylation procedures of a suitable amino acid precursor. sciencemadness.org
| Alkyl Chain Variation | Rationale | Potential Impact |
| Shorter linear chains (e.g., n-propyl, n-butyl) | Reduce lipophilicity and steric bulk | May improve aqueous solubility and alter binding affinity. |
| Longer linear chains (e.g., n-hexyl, n-heptyl) | Increase lipophilicity | Could enhance membrane permeability but may decrease solubility. |
| Different branching (e.g., isobutyl, sec-butyl) | Modulate steric profile and conformational flexibility | Can fine-tune binding interactions and metabolic stability. |
Incorporation of Cyclic or Aromatic Moieties
Replacing the aliphatic 3-methylbutyl chains with cyclic or aromatic moieties can introduce conformational rigidity and potential for new binding interactions, such as π-π stacking. The synthesis of heterocyclic compounds from various starting materials is a broad and well-developed field. researchgate.net For instance, incorporating a phenyl or cyclohexyl ring in place of one or both of the 3-methylbutyl groups could lead to analogs with significantly different spatial arrangements and electronic properties.
The synthesis of such derivatives could be achieved by reacting a primary amino acid ester with the corresponding cyclic or aromatic alkylating agent. The use of cyclic(alkyl)(amino)carbenes (CAACs) as ligands in catalysis highlights the distinct steric and electronic properties that cyclic alkyl groups can impart. wikipedia.org The synthesis of N-heterocycles can also be achieved through direct catalytic nitrogenation using dinitrogen (N₂). nih.gov While this is a more complex transformation, it points to the diverse strategies available for constructing nitrogen-containing cyclic systems.
| Moiety to Incorporate | Rationale | Potential Impact |
| Cyclohexyl | Introduce conformational constraint and increase lipophilicity | May lead to more specific binding and altered metabolic profile. |
| Phenyl or substituted phenyl | Introduce potential for aromatic interactions (π-π, cation-π) | Could enhance binding affinity and introduce new SAR vectors. |
| Heterocyclic ring (e.g., pyridine, furan) | Introduce heteroatoms for potential hydrogen bonding and alter electronic properties | May improve solubility and provide new interaction points with a target. |
Structural-Activity Relationship (SAR) Studies of Derivatives
SAR studies are fundamental to understanding how chemical structure relates to biological activity. For the derivatives of this compound, a systematic exploration of the modifications discussed above would be necessary to build a comprehensive SAR profile.
The relaxant effects of N3-alkyl-xanthine derivatives, for example, were found to be dose-dependent, with propyl-, butyl-, and isobutylxanthines showing similar potencies. nih.gov This suggests that beyond a certain chain length, further increases may not lead to enhanced activity. A similar trend could be hypothesized for derivatives of our target compound.
The study of guanidine (B92328) alkyl derivatives has also shed light on SAR, where N,N-dimethyl guanidine enhanced norepinephrine (B1679862) release, while N,N'-dimethyl guanidine and propyl guanidine were inactive. sigmaaldrich.com This highlights the importance of the substitution pattern on the nitrogen atom.
A comprehensive SAR study on this compound derivatives would involve synthesizing a library of compounds with systematic variations in the N-alkyl chains, the acetic acid moiety, and any incorporated cyclic or heterocyclic systems. These compounds would then be evaluated in relevant biological assays to determine their activity.
Intermolecular Interactions and Supramolecular Chemistry of 2 Bis 3 Methylbutyl Amino Acetic Acid
Solvation Behavior and Solvent Interactions
The solvation of 2-[Bis(3-methylbutyl)amino]acetic acid is anticipated to be highly dependent on the nature of the solvent. In polar protic solvents like water, the hydrophilic amino acid headgroup would interact favorably through hydrogen bonding and dipole-dipole interactions. Conversely, the nonpolar 3-methylbutyl groups would be poorly solvated, leading to a hydrophobic effect that drives aggregation. In nonpolar solvents, the hydrophobic tails would be well-solvated, while the polar headgroup would be energetically disfavored.
While no specific spectroscopic data exists for this compound, one could hypothetically use techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to probe its interactions with different solvents.
NMR Spectroscopy: The chemical shifts of the protons on the carbon adjacent to the nitrogen and the carboxylic acid would be sensitive to the solvent environment. For instance, a change from a nonpolar solvent like chloroform-d (B32938) to a polar protic solvent like D2O would be expected to cause significant downfield shifts for the protons near the polar headgroup, indicating strong solute-solvent interactions.
FTIR Spectroscopy: The stretching frequencies of the C=O bond in the carboxylic acid and the C-N bond of the amine would also be indicative of the extent of hydrogen bonding with the solvent. For example, in a hydrogen-bond-donating solvent, the C=O stretch would be expected to shift to a lower wavenumber compared to its frequency in a non-polar solvent.
Hypothetical ¹H-NMR Chemical Shift Changes upon Solvent Variation
| Proton | Hypothetical Chemical Shift (δ) in CDCl₃ (ppm) | Hypothetical Chemical Shift (δ) in D₂O (ppm) | Expected Change |
| -CH₂-COOH | 3.10 | 3.50 | Downfield |
| -N-CH₂- | 2.80 | 3.20 | Downfield |
| -CH(CH₃)₂ | 0.90 | 0.88 | Minimal |
Note: This table is illustrative and represents expected trends, not actual experimental data.
Molecular dynamics (MD) simulations could provide detailed insights into the structure of the solvation shells around this compound. In an aqueous environment, simulations would likely show a well-ordered shell of water molecules around the zwitterionic headgroup, participating in hydrogen bonding with both the carboxylate and the protonated amine. The hydrophobic tails, in contrast, would be expected to induce a "clathrate-like" ordering of water molecules in their immediate vicinity, which is entropically unfavorable and a driving force for self-assembly.
Self-Assembly in Solution and Solid State
The amphiphilic nature of this compound strongly suggests that it will undergo self-assembly in solution to minimize the unfavorable interactions between its hydrophobic tails and polar solvents.
In aqueous solution above a certain concentration, known as the critical micelle concentration (CMC), it is predicted that these molecules would aggregate to form micelles. In these structures, the hydrophobic 3-methylbutyl tails would be sequestered in the core, away from the water, while the hydrophilic amino acid headgroups would form the outer surface, interacting with the surrounding water. The geometry of the resulting aggregates (spherical micelles, cylindrical micelles, or vesicles) would depend on the packing parameter of the molecule, which is influenced by the size of the headgroup and the volume and length of the hydrophobic tails. Given the two bulky 3-methylbutyl groups, the formation of vesicles or other complex structures at higher concentrations is a possibility.
At higher concentrations or in certain solvent systems, the self-assembled structures could order into liquid crystalline phases. Techniques such as polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) would be instrumental in identifying and characterizing these phases (e.g., lamellar, hexagonal, or cubic). The formation of such phases is common for amphiphilic molecules and is dependent on factors like temperature, concentration, and ionic strength.
Interaction with Biomolecular Systems (Excluding Clinical Data)
The interactions of this compound with biomolecular systems would be primarily driven by its amphiphilic and ionic character.
It is hypothesized that this molecule could interact with lipid bilayers, the primary components of cell membranes. The hydrophobic tails could intercalate into the hydrophobic core of the bilayer, while the polar headgroup would remain at the lipid-water interface. This interaction could potentially disrupt the membrane structure, an effect that could be studied using model membrane systems like liposomes. Techniques such as fluorescence spectroscopy with membrane-sensitive probes or calorimetry could be used to quantify the extent of this interaction.
Furthermore, the charged amino acid headgroup could engage in electrostatic interactions with charged residues on the surface of proteins. These interactions would be highly pH-dependent, given the zwitterionic nature of the molecule.
Binding Studies with Model Peptides and Proteins
The structure of this compound, essentially an N,N-disubstituted glycine (B1666218), makes it a non-natural amino acid analogue. Such molecules are of significant interest in the field of peptidomimetics, where they are incorporated into peptide sequences to study and modify peptide structure and function. nih.gov The bulky and hydrophobic nature of the two 3-methylbutyl side chains extending from the nitrogen atom would preclude the formation of backbone hydrogen bonds that are critical for typical secondary structures like α-helices and β-sheets. nih.gov
When incorporated into a peptide chain, this residue would likely act as a disruptor of regular secondary structures. The steric hindrance imposed by the bulky alkyl groups would restrict the conformational freedom of the peptide backbone in its vicinity. researchgate.net However, these hydrophobic groups could participate in significant van der Waals interactions with hydrophobic pockets of proteins or other peptides.
The binding of peptides containing such residues to proteins is often driven by the hydrophobic effect, where the nonpolar side chains are sequestered away from the aqueous environment into a nonpolar binding site on the protein surface. nih.gov The two 3-methylbutyl groups would provide a substantial hydrophobic surface area for interaction.
Hypothetical Binding Parameters with a Model Hydrophobic Protein Pocket:
Note: This table presents hypothetical data based on typical values for hydrophobic interactions of similar molecules.
Interaction with Lipid Bilayers and Membranes
The amphiphilic character of this compound, possessing a polar head group (the amino acid portion) and a significant nonpolar tail (the bis(3-methylbutyl) groups), suggests a strong tendency to interact with lipid bilayers. The large, flexible hydrophobic tails would readily partition into the hydrophobic core of a lipid membrane. nih.gov
This interaction can be conceptualized in several ways:
Surface Adsorption: The molecule could adsorb at the membrane-water interface, with the polar carboxylic acid and tertiary amine groups interacting with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous phase, while the hydrophobic tails lie on the surface.
Intercalation: More likely, the bulky hydrophobic tails would insert themselves into the acyl chain region of the bilayer, while the polar head group remains anchored at the interface. mdpi.com This intercalation would locally disrupt the packing of the lipid molecules, potentially increasing membrane fluidity in its immediate vicinity.
Transmembrane Pores/Channels (as part of a larger assembly): While a single molecule is unlikely to form a transmembrane structure, oligomers or aggregates of such molecules, potentially in combination with other peptides, could form structures that span the membrane. The hydrophobic exterior of such an assembly would face the lipid tails, while the polar interiors could form a channel.
The interaction would be significantly influenced by the pH of the surrounding medium, which would determine the protonation state of the carboxylic acid and amino groups, thereby altering the polarity and charge of the head group.
Metal Complexation Chemistry
Amino acids and their derivatives are well-known for their ability to form stable complexes with a wide variety of metal ions. nih.gov The presence of both a nitrogen donor atom and two oxygen donor atoms (from the carboxylate group) in this compound allows it to act as a chelating ligand.
Ligand Properties of this compound
As a ligand, this compound can be classified as a bidentate or potentially tridentate ligand. In its deprotonated form, it can coordinate to a metal ion through the nitrogen atom of the amino group and one or both oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. researchgate.net The bulky 3-methylbutyl groups would exert significant steric influence on the resulting metal complex, potentially affecting its coordination geometry, stability, and solubility in nonpolar solvents. mdpi.com
Compared to simpler amino acids like glycine, the tertiary nitrogen in this compound is a weaker electron donor due to the electron-donating inductive effect of the two alkyl groups. However, the chelate effect from forming a stable ring structure would still lead to strong metal binding. nih.gov
Predicted Coordination Properties:
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with this compound would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to deprotonate the carboxylic acid, facilitating coordination. google.com
For example, the reaction with a divalent metal ion (M²⁺) could be represented as:
M²⁺ + 2 (C₁₀H₂₁NO₂) → [M(C₁₀H₂₀NO₂)₂] + 2 H⁺
The resulting metal chelate would likely be a neutral complex, with the two negative charges from the deprotonated carboxylate groups balancing the +2 charge of the metal ion. The bulky alkyl groups would likely render the complex more soluble in organic solvents compared to complexes of simpler amino acids.
Characterization of these metal chelates would involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion, evidenced by a shift in the C=O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution, although paramagnetic metal ions may broaden the signals.
UV-Visible Spectroscopy: To study the electronic transitions in the metal ion, which are sensitive to the coordination environment.
Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex.
Development of Analytical Research Methods for 2 Bis 3 Methylbutyl Amino Acetic Acid
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation, identification, and quantification of chemical compounds. For a molecule like 2-[Bis(3-methylbutyl)amino]acetic acid, both liquid and gas chromatography could be viable, each with its own set of developmental considerations.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for a wide range of compounds. The development of an HPLC method for this compound would necessitate careful selection of a stationary phase, mobile phase, and detector.
A reversed-phase C18 or C8 column would likely be the initial choice for the stationary phase, given the nonpolar nature of the 3-methylbutyl groups. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to control the ionization state of the carboxylic acid and the tertiary amine, thereby influencing retention time and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure a reasonable analysis time and good peak resolution.
Detection could be achieved using a UV detector, although the chromophore of this compound is not expected to be strong. Wavelengths in the lower UV range (e.g., 200-220 nm) would be explored. For higher sensitivity and specificity, a mass spectrometer (LC-MS) could be coupled with the HPLC system.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Good retention for nonpolar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 5% to 95% B over 15 minutes | Elutes compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducibility of retention times. |
| Detector | UV at 210 nm or Mass Spectrometry | General detection or high sensitivity/specificity. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Due to the presence of the polar carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step would be essential to convert the non-volatile acid into a more volatile ester.
Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like methanol in the presence of an acid catalyst. The resulting trimethylsilyl (B98337) ester or methyl ester would be significantly more volatile and amenable to GC analysis. A nonpolar or mid-polarity capillary column, such as a DB-5 or DB-17, would be appropriate for separating the derivatized compound. Detection would typically be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).
Chiral Chromatography for Enantiomeric Purity Analysis
Since this compound is not chiral, the development of chiral chromatography methods for enantiomeric purity analysis is not applicable. Chiral separation techniques are employed for molecules that can exist as non-superimposable mirror images (enantiomers).
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a rapid and cost-effective means of quantification, although they may lack the specificity of chromatographic techniques.
UV-Vis Spectrophotometry for Concentration Determination
Direct quantification of this compound using UV-Vis spectrophotometry would be challenging. The molecule lacks a significant chromophore that absorbs in the near-UV or visible range. The primary absorption would be expected in the far-UV region (below 220 nm), where interference from other substances is common. A full UV-Vis scan would be necessary to identify a wavelength of maximum absorbance (λmax), if one exists in a usable range. A calibration curve would then be constructed by measuring the absorbance of a series of standards of known concentrations.
Fluorescence Spectroscopy for Derivatized Compounds
This compound is not naturally fluorescent. Therefore, to utilize fluorescence spectroscopy for its quantification, a derivatization step with a fluorescent labeling agent would be required. The tertiary amine or the carboxylic acid group could potentially be targeted for derivatization. For instance, a reagent that reacts with the carboxylic acid to form a fluorescent ester could be employed. This approach would offer significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry. The development of such a method would involve optimizing the derivatization reaction conditions (e.g., reagent concentration, temperature, and time) and determining the excitation and emission wavelengths of the fluorescent derivative.
Electrophoretic Techniques
Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are particularly well-suited for the analysis of amino acids, which are zwitterionic and carry a net charge that is dependent on the pH of the surrounding medium.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that offers several advantages for the analysis of amino acids, including high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govhoriba.com The separation in CE is based on the differences in the electrophoretic mobility of the analytes in a narrow-bore capillary filled with an electrolyte solution.
For the analysis of this compound, a key parameter is the pH of the background electrolyte (BGE). Since the compound is an amino acid, its charge will vary with pH. In acidic conditions (pH < pI), the carboxyl group will be protonated, and the amino group will also be protonated, resulting in a net positive charge. Conversely, in alkaline conditions (pH > pI), the carboxyl group will be deprotonated (negative charge), and the amino group will be neutral, leading to a net negative charge. At its isoelectric point (pI), the net charge will be zero.
The separation of this compound from other components in a mixture can be optimized by adjusting the BGE composition, pH, and the applied voltage. oup.com Due to the bulky and hydrophobic nature of the two 3-methylbutyl groups, micellar electrokinetic chromatography (MEKC), a mode of CE, could be particularly effective. In MEKC, surfactants are added to the BGE above their critical micelle concentration. The hydrophobic alkyl chains of the analyte would partition into the micelles, allowing for separation based on both electrophoretic mobility and partitioning behavior.
Detection in CE can be achieved using various methods. While the target compound lacks a strong chromophore for direct UV detection, indirect UV detection can be employed. horiba.com This method uses a UV-absorbing BGE, and the non-absorbing analyte displaces the chromophore, leading to a decrease in absorbance. horiba.com More sensitive detection can be achieved by derivatizing the amino acid with a fluorescent tag, enabling laser-induced fluorescence (LIF) detection, which offers extremely high sensitivity. creative-proteomics.comscilit.com Furthermore, coupling CE with mass spectrometry (CE-MS) provides both high separation efficiency and definitive identification based on the mass-to-charge ratio of the analyte. nih.govnih.gov
Illustrative Data Table for CE Analysis of Amino Acids
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | Indirect UV at 214 nm |
| Analyte (Example) | Migration Time (min) |
| Glycine (B1666218) | 4.2 |
| Alanine | 4.8 |
| Valine | 5.5 |
| Leucine | 6.3 |
Isoelectric Focusing for Zwitterionic Species
Isoelectric focusing (IEF) is an electrophoretic technique that separates molecules, such as amino acids, based on their isoelectric point (pI). khanacademy.orgnih.gov The pI is the specific pH at which a molecule carries no net electrical charge. khanacademy.orgbiochemden.com For this compound, which exists as a zwitterion at its pI, IEF can be a powerful tool for its purification and characterization.
In IEF, a stable pH gradient is established within a gel or a capillary. nih.gov When a mixture containing the analyte is introduced into this gradient and an electric field is applied, the molecules migrate towards the electrode with the opposite charge. As a molecule moves through the pH gradient, its own charge changes. This migration continues until the molecule reaches the point in the pH gradient that corresponds to its pI. nih.gov At this location, the molecule has no net charge and ceases to migrate, forming a focused, sharp band. nih.gov
The pI of this compound is expected to be close to that of other N-disubstituted amino acids and will be influenced by the electron-donating effect of the two alkyl groups on the nitrogen atom. The bulky nature of these groups might also have a minor influence on the pKa values of the amino and carboxylic acid groups. IEF can be used to experimentally determine the pI of this compound with high precision.
Illustrative Data Table for Isoelectric Points of Amino Acids
| Amino Acid | pI (Approximate) |
|---|---|
| Aspartic Acid | 2.77 |
| Glutamic Acid | 3.22 |
| Glycine | 5.97 |
| Alanine | 6.00 |
| Leucine | 5.98 |
Electrochemical Methods for Detection and Characterization
Electrochemical techniques offer alternative and often highly sensitive methods for the analysis of electroactive compounds. These methods are based on the measurement of electrical signals (such as current or potential) that arise from chemical reactions at an electrode surface.
Voltammetric Studies for Redox Behavior
Voltammetry measures the current response of an electroactive species as a function of an applied potential. While many amino acids are not electroactive at conventional electrode materials within the typical potential window of aqueous solutions, some can be oxidized or reduced under specific conditions or at modified electrodes. nih.govoriprobe.com
For this compound, direct electrochemical oxidation or reduction might be challenging. However, several strategies could be employed. The use of specialized electrode materials, such as boron-doped diamond or various metal oxide electrodes, can expand the potential window and may facilitate the direct oxidation of the amino acid. revistabionatura.com Another approach is the use of chemically modified electrodes. These electrodes are coated with a substance that can mediate the electron transfer reaction of the analyte. For instance, electrodes modified with metal nanoparticles or redox-active polymers have been shown to facilitate the oxidation of amino acids. mdpi.com
Indirect detection methods are also possible. For example, the complexation of the amino acid with a metal ion, such as copper(II), can yield an electroactive complex that can be detected by voltammetry. The current from the reduction or oxidation of the metal in the complex would be proportional to the concentration of the amino acid.
Cyclic voltammetry (CV) would be the primary technique to investigate the redox behavior of this compound. A typical CV experiment would involve scanning the potential of a working electrode in a solution containing the analyte and observing the resulting current. The appearance of peaks in the voltammogram would indicate redox processes, and the peak potentials and currents would provide information about the thermodynamics and kinetics of the electron transfer reactions. acs.orgnih.gov
Illustrative Data Table for Voltammetric Analysis of an Electroactive Amino Acid (e.g., Tryptophan)
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Scan Rate | 100 mV/s |
| Analyte | Oxidation Peak Potential (V vs. Ag/AgCl) |
Conductometric Analysis of Ionic Interactions
Conductometric analysis measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. This technique can be used to study ionic interactions and to determine properties such as dissociation constants of weak electrolytes, which is relevant for an amino acid like this compound.
The principle behind conductometric analysis for an amino acid lies in its zwitterionic nature and its behavior as a weak acid and a weak base. The conductivity of a solution of this compound will change upon the addition of a strong acid or a strong base. By performing a conductometric titration, where a standard solution of an acid or base is added to a solution of the amino acid and the conductivity is measured after each addition, the equivalence points can be determined. These equivalence points correspond to the complete protonation of the carboxylate group and the deprotonation of the ammonium (B1175870) group.
Illustrative Data Table for Conductometric Titration of an Amino Acid
| Titrant Volume (mL) | Conductivity (µS/cm) |
|---|---|
| 0.0 | 50.2 |
| 1.0 | 45.8 |
| 2.0 | 41.5 |
| 3.0 (Equivalence Point 1) | 38.1 |
| 4.0 | 42.3 |
| 5.0 | 48.9 |
| 6.0 | 55.7 |
| 7.0 (Equivalence Point 2) | 65.4 |
Emerging Research Areas and Potential Academic Applications of 2 Bis 3 Methylbutyl Amino Acetic Acid
Role in Synthetic Organic Chemistry as a Building Block
In the realm of synthetic organic chemistry, the utility of a molecule is often defined by its ability to serve as a versatile precursor or intermediate for the construction of more complex molecular frameworks. While extensive research on 2-[Bis(3-methylbutyl)amino]acetic acid as a mainstream building block is still in its nascent stages, its structural features suggest significant potential. The presence of both a secondary amine and a carboxylic acid functional group within the same molecule makes it a valuable bifunctional component.
The carboxylic acid moiety can be readily activated or converted into a variety of other functional groups, such as esters, amides, or acid halides. This allows for its incorporation into peptide chains or for its attachment to polymer backbones. Simultaneously, the sterically hindered secondary amine provides a nucleophilic center that can participate in a range of chemical transformations. The bulky isoamyl groups can also play a crucial role in directing the stereochemical outcome of reactions at adjacent centers, a property that is highly sought after in asymmetric synthesis.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Product Class |
| Carboxylic Acid | Esterification | Esters |
| Carboxylic Acid | Amidation | Amides |
| Carboxylic Acid | Reduction | Amino alcohols |
| Secondary Amine | N-Alkylation | Tertiary amines |
| Secondary Amine | Acylation | Amides |
Contributions to Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, while materials science seeks to design and discover new materials with useful properties. The unique structure of this compound makes it an interesting candidate for exploration in both of these interconnected fields. The amphiphilic nature of the molecule, possessing a hydrophilic carboxylic acid head and bulky, hydrophobic isoamyl tails, suggests a propensity for self-assembly in solution.
Researchers are exploring how these molecules might form micelles, vesicles, or other ordered aggregates in different solvent systems. The nature of these self-assembled structures can be influenced by factors such as pH, temperature, and the presence of other molecules or ions. In the solid state, the potential for hydrogen bonding through the carboxylic acid group, coupled with van der Waals interactions between the alkyl chains, could lead to the formation of interesting crystalline structures with potential applications in areas such as crystal engineering and the development of novel soft materials.
Academic Exploration of Its Structural Diversity and Functional Potential
The academic exploration of this compound is largely driven by the desire to understand how its specific structural attributes translate into functional properties. The two bulky 3-methylbutyl groups significantly influence the molecule's conformational flexibility and its steric profile. This steric hindrance can impact its reactivity, its ability to bind to other molecules, and its packing in the solid state.
Computational modeling and spectroscopic techniques are being employed to study the preferred conformations of the molecule in both the gas phase and in solution. By systematically modifying the structure, for instance by replacing the isoamyl groups with other alkyl chains or by introducing additional functional groups, researchers can probe the structure-activity relationships that govern its behavior. This fundamental research is crucial for unlocking the full functional potential of this and related N-substituted amino acids.
Future Directions in Chemical Biology Research (Excluding Clinical Applications)
While clinical applications are outside the scope of this discussion, the compound holds promise in fundamental chemical biology research. Its structure, which is an analog of the natural amino acid glycine (B1666218), makes it a candidate for use as a molecular probe to study biological systems. For example, it could be used to investigate the active sites of enzymes that process amino acids, with the bulky side chains potentially acting as inhibitors or modulators of enzyme activity.
Furthermore, by attaching fluorescent tags or other reporter groups to the molecule, it could be used to visualize and track biological processes. Its potential to interact with lipid membranes, due to its amphiphilic character, also opens up avenues for studying membrane transport and organization. These non-clinical applications are vital for advancing our basic understanding of complex biological phenomena.
Methodological Advancements Facilitated by Studies of this Compound
The study of any novel compound often necessitates the development of new analytical and synthetic methodologies. In the case of this compound, its synthesis, purification, and characterization have provided opportunities for methodological refinement. The development of efficient synthetic routes that can be scaled up is a key area of focus.
Furthermore, the detailed analysis of its structural and dynamic properties has pushed the boundaries of various analytical techniques. For instance, advanced NMR spectroscopy and mass spectrometry methods are being honed to provide a clearer picture of its conformational landscape and its interactions with other molecules. These methodological advancements, while driven by the study of a specific compound, often have broader implications for the field of chemistry as a whole.
Q & A
Basic: What analytical techniques are essential for confirming the identity and purity of 2-[Bis(3-methylbutyl)amino]acetic acid?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Critical for structural confirmation, particularly - and -NMR, to resolve proton environments and carbon frameworks. For example, distinguishing between branched alkyl groups (e.g., 3-methylbutyl substituents) requires careful analysis of coupling constants and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, ensuring alignment with the expected molecular formula (e.g., CHNO) .
- Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acids and secondary amines via characteristic absorption bands (e.g., ~1700 cm for carbonyl groups) .
Advanced: How can researchers resolve discrepancies in NMR spectra when synthesizing this compound?
Answer:
- 2D NMR Techniques : Use COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and assign stereochemistry .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .
- Impurity Analysis : Employ LC-MS or preparative HPLC to isolate and identify side products (e.g., incomplete alkylation or oxidation byproducts) .
Basic: What are common synthetic routes for synthesizing this compound?
Answer:
- Alkylation of Glycine Derivatives : React glycine ethyl ester with 3-methylbutyl bromide under basic conditions (e.g., KCO), followed by hydrolysis to yield the carboxylic acid .
- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during alkylation steps, minimizing side reactions .
Advanced: How can coupling reactions involving this compound be optimized for bioconjugation?
Answer:
- Coupling Agents : Use carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to activate the carboxylic acid for amide bond formation .
- pH Control : Maintain a slightly acidic environment (pH 4.5–6.0) to stabilize the activated intermediate and prevent hydrolysis .
- Stoichiometric Ratios : Optimize reagent ratios (e.g., 1.2 equivalents of EDC/NHS per carboxylic acid group) to maximize yield .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted starting materials and byproducts .
- Recrystallization : Solvent systems like ethanol/water enhance purity by exploiting solubility differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .
Advanced: How does the compound’s three-dimensional conformation influence its biological interactions?
Answer:
- Molecular Docking Studies : Simulate interactions with target proteins (e.g., enzymes or receptors) to predict binding affinity and selectivity. For example, branched alkyl chains may enhance hydrophobic interactions .
- Comparative Bioactivity Assays : Synthesize structural analogs (e.g., linear vs. branched alkyl substituents) to correlate conformation with activity in vitro .
Basic: How to determine solubility for experimental design in aqueous vs. organic media?
Answer:
- logP Calculations : Predict hydrophobicity using software (e.g., ChemAxon). A higher logP (>3) suggests preferential solubility in organic solvents like dichloromethane .
- Experimental Testing : Perform shake-flask solubility assays in buffered solutions (pH 7.4) and organic solvents (e.g., DMSO) .
Advanced: What strategies address stereochemical challenges in multi-step syntheses?
Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during alkylation to control stereochemistry .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Safety Data Sheets (SDS) : Follow guidelines for PPE (gloves, lab coat, goggles) and ventilation to avoid inhalation or dermal exposure .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Advanced: How to analyze pharmacokinetic properties in preclinical studies?
Answer:
- In Vitro Assays : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .
- In Vivo ADME : Administer radiolabeled compound (e.g., ) to track absorption, distribution, and excretion in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
